molecular formula C30H36NO10+ B1247451 aclacinomycin T(1+)

aclacinomycin T(1+)

Cat. No. B1247451
M. Wt: 570.6 g/mol
InChI Key: LJZPVWKMAYDYAS-QKKPTTNWSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Aclacinomycin T(1+) is a quaternary ammonium ion resulting from the protonation of the amino group of aclacinomycin T. The major species at pH 7.3. It is a conjugate acid of an aclacinomycin T and an aclacinomycin T zwitterion.

Scientific Research Applications

Immune System Modulation

Aclacinomycin (ACM) has shown potential in modulating the immune system. It enhances the functional capacity of peritoneal macrophages in mice, improving their antigen-presenting activity, which is vital for an effective immune response (Bravo‐Cuellar et al., 1997). Additionally, ACM influences the immune response against sheep red blood cells in mice and shows protective effects in murine Graft-vs-Host disease models, suggesting its role in mediating B-cell suppression (Dickneite et al., 1984).

Enhancement of Natural Killer Cell Activity

ACM can enhance or inhibit the Natural Killer (NK) cell activity of the immune system, depending on the administered dose. Low doses augment the cytolytic activity of NK cells, while high doses lead to suppression in both normal and tumor-bearing animals (Andrade Mena et al., 1986).

Inhibition of Topoisomerase Activity

Aclacinomycin A stabilizes topoisomerase I covalent complexes, indicating its role as a novel class of combined topoisomerase I/II inhibitor. This is significant in the context of cancer treatment as it affects DNA replication and transcription processes (Nitiss et al., 1997).

Interaction with DNA

Aclacinomycins A and B interact with DNA, as observed in their complex formation with the DNA sequence d(CGTACG). This interaction involves intercalation between DNA base pairs and minor groove binding, highlighting the drug's mechanism of action at the molecular level (Yang & Wang, 1994).

Antiinvasive Properties in Cancer

Aclacinomycin shows potent antiinvasive properties in human fibrosarcoma cell lines, suggesting its potential use in inhibiting tumor metastasis. It affects cell migration, invasion, and cytoskeletal dynamics, providing insights into its therapeutic applications in cancer treatment (Addadi-Rebbah et al., 2004).

Synthesis and Structural Studies

The synthesis of aklavinone, a component of aclacinomycin A, by various research groups, paves the way for creating structural analogs. This could lead to new, less toxic, and more effective anticancer drugs (Fox, 1981).

properties

Product Name

aclacinomycin T(1+)

Molecular Formula

C30H36NO10+

Molecular Weight

570.6 g/mol

IUPAC Name

[(2S,3S,4S,6R)-6-[[(1S,3R,4R)-3-ethyl-3,10,12-trihydroxy-4-methoxycarbonyl-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-dimethylazanium

InChI

InChI=1S/C30H35NO10/c1-6-30(38)12-19(41-20-11-17(31(3)4)25(33)13(2)40-20)22-15(24(30)29(37)39-5)10-16-23(28(22)36)27(35)21-14(26(16)34)8-7-9-18(21)32/h7-10,13,17,19-20,24-25,32-33,36,38H,6,11-12H2,1-5H3/p+1/t13-,17-,19-,20-,24-,25+,30+/m0/s1

InChI Key

LJZPVWKMAYDYAS-QKKPTTNWSA-O

Isomeric SMILES

CC[C@]1(C[C@@H](C2=C(C3=C(C=C2[C@H]1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)[NH+](C)C)O

Canonical SMILES

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)O)[NH+](C)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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